molecular formula C27H24N4O4 B7701144 1-(4-methoxyphenyl)-N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7701144
M. Wt: 468.5 g/mol
InChI Key: JXHKEAHFEFTROE-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxadiazole moiety, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is often synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions. The pyrrolidine ring can be introduced via a condensation reaction with a suitable amine and a carbonyl compound. The final step involves coupling the oxadiazole and pyrrolidine intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the oxadiazole ring can produce an amine .

Scientific Research Applications

1-(4-methoxyphenyl)-N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. For example, it may inhibit an enzyme by mimicking the substrate and blocking the active site, thereby preventing the enzyme from catalyzing its normal reaction .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4/c1-17-6-8-18(9-7-17)25-29-27(35-30-25)19-4-3-5-21(14-19)28-26(33)20-15-24(32)31(16-20)22-10-12-23(34-2)13-11-22/h3-14,20H,15-16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHKEAHFEFTROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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